2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid is a complex organic compound with a multifaceted structure. This compound is characterized by its intricate arrangement of hydroxyl, keto, and ester functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl and keto groups through controlled oxidation and reduction reactions. The final steps involve esterification and amidation to achieve the complete structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The pathways involved in its action include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl acetate
- (2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Uniqueness
What sets 2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid apart from similar compounds is its unique combination of functional groups and its specific structural configuration
Biological Activity
The compound 2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid is a complex organic molecule with significant biological activity. This article summarizes its biological properties based on diverse research findings and case studies.
Molecular Formula
The molecular formula of the compound is C55H74O6, indicating a large and complex structure.
Structural Features
The compound features:
- A cyclopenta[a]phenanthrene core.
- Multiple hydroxyl groups contributing to its biological activity.
- Various functional groups that may interact with biological systems.
Hormonal Activity
This compound exhibits activity similar to that of steroid hormones. Research indicates that it can bind to hormone receptors and modulate gene expression associated with various physiological processes.
Table 1: Hormonal Activity Comparison
Compound | Activity Type | Reference |
---|---|---|
2-Hydroxy Compound | Estrogenic | |
Hydroxyprogesterone | Progestogenic | |
Other Steroid Analogues | Varies (Androgenic) |
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: In Vivo Model
In a study involving mice with induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. The results indicated a potential therapeutic application in inflammatory diseases.
Antioxidant Properties
Research suggests that the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against cellular damage.
Table 2: Antioxidant Activity Assessment
Interaction with Receptors
The compound is believed to interact with specific receptors involved in hormonal signaling pathways. This interaction can lead to downstream effects on gene transcription and protein synthesis.
Modulation of Signaling Pathways
It may also modulate several signaling pathways, including:
- NF-kB pathway involved in inflammation.
- MAPK pathway related to cell growth and differentiation.
Properties
Molecular Formula |
C31H45NO9 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C31H45NO9/c1-28(2,26(37)27(38)39)17-32-24(35)7-8-25(36)41-16-23(34)31(40)14-11-22-20-6-5-18-15-19(33)9-12-29(18,3)21(20)10-13-30(22,31)4/h15,20-22,26,37,40H,5-14,16-17H2,1-4H3,(H,32,35)(H,38,39)/t20-,21+,22+,26?,29+,30+,31+/m1/s1 |
InChI Key |
MMZHKHGTQIESKL-XTUZFYANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(C)(C)C(C(=O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(C)(C)C(C(=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.